Ergostane

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C28H50 |

|---|---|

Peso molecular |

386.7 g/mol |

Nombre IUPAC |

(8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C28H50/c1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h19-26H,7-18H2,1-6H3/t20-,21+,22?,23-,24+,25-,26-,27-,28+/m0/s1 |

Clave InChI |

WAAWMJYYKITCGF-ADGVWNIHSA-N |

SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

SMILES isomérico |

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C |

SMILES canónico |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Sinónimos |

ergostane |

Origen del producto |

United States |

Foundational & Exploratory

What is the basic structure of the ergostane skeleton?

For Researchers, Scientists, and Drug Development Professionals

Introduction

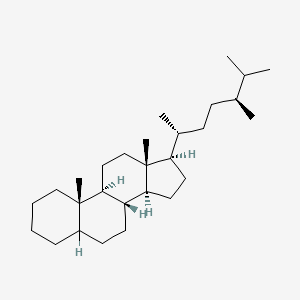

Ergostane is a tetracyclic triterpenoid (B12794562) and serves as the foundational skeleton for a diverse array of naturally occurring steroids, most notably ergosterol, a primary component of fungal cell membranes.[1] Its derivatives, known as this compound-type steroids, are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1] This technical guide provides a comprehensive overview of the basic structure of the this compound skeleton, including its stereochemistry, physicochemical properties, and the experimental protocols used for its structural elucidation.

Core Structure and Stereochemistry

The this compound skeleton is a C28 steroid built upon a cyclopentanoperhydrophenanthrene ring system.[2] This core structure consists of three six-membered rings (A, B, and C) and one five-membered ring (D), fused together. The chemical formula for the parent this compound is C₂₈H₅₀, and it has a molecular weight of 386.7 g/mol .[1] The systematic IUPAC name for this compound is (1R,3aS,3bR,5aΞ,9aS,9bS,11aR)-1-[(2R,5S)-5,6-Dimethylheptan-2-yl]-9a,11a-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene.[2]

The stereochemistry of the ring junctions is a critical determinant of the overall shape and biological activity of this compound derivatives. In the most common 5α-ergostane series, the A and B rings are transfused. The hydrogen atom at C-5 is in the alpha position (projecting below the plane of the rings), leading to a relatively flat, rigid structure. The B/C and C/D ring junctions are typically trans-fused.

Physicochemical Properties

The physicochemical properties of the this compound skeleton are fundamental to its biological function and behavior in various assays. The following table summarizes key computed properties for this compound.

| Property | Value |

| Molecular Formula | C₂₈H₅₀ |

| Molecular Weight | 386.7 g/mol |

| XLogP3-AA | 11.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 5 |

| Exact Mass | 386.39125 g/mol |

| Monoisotopic Mass | 386.39125 g/mol |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 28 |

| Formal Charge | 0 |

| Complexity | 534 |

Data sourced from PubChem CID 6857535.[1]

Bond Lengths and Angles

Table 1: Selected Bond Lengths (Å) in the 5α-Cholestane Skeleton

| Bond | Length (Å) | Bond | Length (Å) |

| C1-C2 | 1.539 | C8-C9 | 1.549 |

| C2-C3 | 1.513 | C9-C10 | 1.554 |

| C3-C4 | 1.520 | C9-C11 | 1.540 |

| C4-C5 | 1.531 | C10-C19 | 1.547 |

| C5-C10 | 1.541 | C11-C12 | 1.541 |

| C5-C6 | 1.533 | C12-C13 | 1.532 |

| C6-C7 | 1.526 | C13-C14 | 1.546 |

| C7-C8 | 1.532 | C13-C17 | 1.550 |

| C8-C14 | 1.529 | C13-C18 | 1.545 |

Data inferred from the crystal structure of 5α-cholestane.

Table 2: Selected Bond Angles (°) in the 5α-Cholestane Skeleton

| Angle | Value (°) | Angle | Value (°) |

| C1-C2-C3 | 111.9 | C9-C11-C12 | 112.9 |

| C2-C3-C4 | 111.4 | C11-C12-C13 | 111.2 |

| C3-C4-C5 | 110.1 | C12-C13-C14 | 108.0 |

| C4-C5-C10 | 112.5 | C12-C13-C17 | 116.7 |

| C5-C10-C1 | 108.9 | C13-C14-C8 | 113.8 |

| C5-C10-C9 | 108.8 | C14-C13-C17 | 100.1 |

| C10-C9-C8 | 111.9 | C14-C8-C7 | 111.9 |

| C10-C5-C6 | 110.1 | C17-C13-C18 | 111.1 |

| C5-C6-C7 | 111.7 | C8-C14-C15 | 119.8 |

| C6-C7-C8 | 112.0 | C14-C15-C16 | 104.1 |

| C7-C8-C9 | 110.5 | C15-C16-C17 | 105.7 |

| C7-C8-C14 | 111.9 | C16-C17-C13 | 104.1 |

Data inferred from the crystal structure of 5α-cholestane.

Experimental Protocols for Structure Elucidation

The definitive structure of the this compound skeleton and its derivatives is determined through a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon and proton framework of steroids.

Detailed Methodology for 13C NMR Spectroscopy of a Steroid Sample:

-

Sample Preparation:

-

Dissolve approximately 50 mg of the steroid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆). The choice of solvent depends on the solubility of the compound. For quantitative analysis, ensure complete dissolution.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely. For volatile solvents, sealing the cap with a thin layer of Parafilm can prevent evaporation.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra.

-

Set the acquisition parameters for a standard proton-decoupled 13C NMR experiment. Typical parameters include:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay (d1): 2-5 seconds (for quantitative analysis, a longer delay of 5 times the longest T1 is necessary to ensure full relaxation of all carbon nuclei).

-

Number of scans (ns): This will vary depending on the sample concentration. For a concentrated sample (~50 mg), a few hundred to a few thousand scans may be sufficient. For more dilute samples, a much larger number of scans will be required.

-

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum manually.

-

Apply a baseline correction.

-

Calibrate the chemical shift scale by referencing the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the peaks if quantitative analysis is required.

-

Assign the carbon signals based on their chemical shifts, multiplicities (from DEPT experiments), and correlations from 2D NMR experiments (e.g., HSQC, HMBC).

-

X-Ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule, including precise bond lengths, bond angles, and stereochemistry.

Detailed Methodology for Single-Crystal X-ray Diffraction of a Small Molecule Steroid:

-

Crystal Growth:

-

Grow single crystals of the steroid of suitable size and quality (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

-

Crystal Mounting and Data Collection:

-

Select a well-formed single crystal under a microscope.

-

Mount the crystal on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures (to minimize radiation damage).

-

Center the crystal in the X-ray beam of the diffractometer.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam. The data collection strategy (e.g., exposure time per frame, rotation angle) will depend on the crystal's scattering power and the diffractometer used.

-

-

Data Processing and Structure Solution:

-

Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

-

Correct the data for various experimental factors (e.g., Lorentz-polarization effects, absorption).

-

Determine the unit cell parameters and the space group of the crystal.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

-

Structure Refinement and Validation:

-

Refine the atomic coordinates, and thermal parameters against the experimental diffraction data using least-squares methods.

-

Locate and refine the positions of hydrogen atoms.

-

Validate the final structure using various crystallographic metrics (e.g., R-factor, goodness-of-fit).

-

Generate tables of atomic coordinates, bond lengths, bond angles, and torsion angles.

-

Mandatory Visualization

Caption: The basic structure of the this compound skeleton with IUPAC numbering.

References

The Ergostane Enigma: A Technical Guide to Natural Sources and Isolation of Ergostane-Type Steroids

For Researchers, Scientists, and Drug Development Professionals

Ergostane-type steroids, a diverse class of C28 steroidal compounds, represent a significant area of interest in natural product chemistry and drug discovery due to their wide range of biological activities. This technical guide provides an in-depth exploration of the primary natural sources of these compounds, detailed experimental protocols for their isolation and characterization, and a summary of quantitative data to aid in comparative analysis.

Principal Natural Sources of this compound-Type Steroids

This compound-type steroids are predominantly biosynthesized by fungi, but are also found in various other organisms, including plants, marine invertebrates, and lichens. The structural backbone of these steroids is the this compound skeleton, with ergosterol (B1671047) being the most well-known precursor.[1][2]

Fungi: The kingdom of fungi, encompassing mushrooms, yeasts, and molds, is the most prolific source of this compound-type steroids.[2][3] Ergosterol is the principal sterol in fungi, analogous to cholesterol in animals, and its metabolites give rise to a vast array of structurally diverse this compound derivatives.[3][4] These compounds have been isolated from numerous fungal species, including those of the genera Aspergillus, Ganoderma, Pleurotus, and Penicillium.[1][5][6][7] Mushrooms of the Pleurotus genus, for instance, are a rich source of various this compound-type steroids, including normal, seco-, and abeo-ergostanes.[1][8] Endophytic fungi, which reside within plant tissues, are also a promising source of novel this compound-type steroids.[9]

Plants: While not as ubiquitous as in fungi, certain plant families are known to produce a specific class of this compound-type steroids known as withanolides.[10][11] These C28-steroidal lactones are built on an intact or rearranged this compound framework and are characteristic of the Solanaceae family, with Withania somnifera (Ashwagandha) being a prime example.[10][12][13] The concentration of withanolides in the leaves of Withania species typically ranges from 0.001 to 0.5% of the dry weight.[10]

Marine Organisms: The marine environment is another significant reservoir of unique this compound-type steroids. Marine sponges and their associated fungi have yielded a variety of these compounds, some with unusual structural modifications.[3][14] For example, gorgostane-type steroids, characterized by a cyclopropane (B1198618) moiety in the side chain, are isolated from marine organisms, particularly soft corals of the order Alcyonacea.[15] Marine-derived fungi, such as Aspergillus sp., have also been shown to produce bioactive this compound-type steroids.[14][16]

Lichens: Lichens, which are symbiotic organisms composed of a fungus and an alga or cyanobacterium, also contain this compound-type steroids.[17] The fungal partner in the lichen is responsible for producing C28 sterols like ergosterol and its derivatives.[17]

Quantitative Data on this compound-Type Steroids from Natural Sources

The concentration of this compound-type steroids can vary significantly depending on the species, environmental conditions, and the part of the organism being analyzed. The following tables summarize available quantitative data to provide a comparative overview.

Table 1: Ergosterol Content in Various Fungal Species

| Fungal Species | Ergosterol Content (µg/mg of dry mass) | Reference |

| Aspergillus sp. | 0.4 - 14.3 | [18] |

| Penicillium sp. | 0.4 - 14.3 | [18] |

| Fusarium sp. | 0.4 - 14.3 | [18] |

| Rhizopus sp. | 0.4 - 14.3 | [18] |

| Cladosporium sp. | 0.4 - 14.3 | [18] |

| Candida sp. | 0.4 - 14.3 | [18] |

| Alternaria sp. | 0.4 - 14.3 | [18] |

| Various Hyphomycetes and Ascomycetes | 2.3 - 11.9 | [18] |

Table 2: Withanolide Content in Withania somnifera

| Plant Part | Withanolide Concentration (% dry weight) | Reference |

| Leaves | 0.001 - 0.5 | [10] |

Experimental Protocols for Isolation and Characterization

The isolation and purification of this compound-type steroids from their natural sources typically involve a series of chromatographic techniques. The structural elucidation of these compounds relies heavily on modern spectroscopic methods.

Extraction and Isolation

A general workflow for the extraction and isolation of this compound-type steroids is as follows:

-

Extraction: The dried and powdered source material (e.g., fungal biomass, plant leaves) is typically extracted with an organic solvent such as methanol, ethanol, or acetone.[1]

-

Partitioning: The resulting crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. Common solvent systems include ethyl acetate-water or chloroform-water.[1]

-

Column Chromatography: The organic phase from the partitioning step is concentrated and subjected to column chromatography, most commonly using silica (B1680970) gel as the stationary phase.[1] A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) is used to elute different fractions.[1]

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified using HPLC.[1] Both normal-phase (silica gel) and reverse-phase (octadecylsilyl) columns are employed, with solvent systems such as hexane-ethyl acetate (B1210297) or methanol-water/acetonitrile-water, respectively.[1]

-

Preparative Thin-Layer Chromatography (TLC) and Other Techniques: For final purification, preparative TLC or other specialized chromatography techniques like supercritical fluid chromatography (SFC) may be utilized.[1][19]

-

Recrystallization: The purified compounds are often recrystallized from suitable solvents (e.g., acetone, chloroform-methanol) to obtain pure crystals for structural analysis.[1]

Structure Elucidation

The determination of the chemical structure of isolated this compound-type steroids is achieved through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule.[16]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments can help in elucidating the structure.[16]

-

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides an unambiguous determination of the absolute configuration of the molecule.[20]

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of this compound-type steroids and a typical experimental workflow for their isolation.

This guide provides a foundational understanding of the natural sources, quantitative occurrence, and methodologies for the study of this compound-type steroids. The continued exploration of these diverse natural products holds significant promise for the discovery of new therapeutic agents.

References

- 1. This compound-type steroids from mushrooms of Pleurotus genus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and Biological Activity of this compound-Type Steroids from Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and Biological Activity of this compound-Type Steroids from Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and Biological Activity of this compound-Type Steroids from Fungi [mdpi.com]

- 5. Two New Diketomorpholine Derivatives and a New Highly Conjugated this compound-Type Steroid from the Marine Algal-Derived Endophytic Fungus Aspergillus alabamensis EN-547 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Steroids from Marine-Derived Fungi: Evaluation of Antiproliferative and Antimicrobial Activities of Eburicol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic this compound-type steroids from Ganoderma lingzhi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound-type steroids from mushrooms of Pleurotus genus | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Withanolides and related this compound-type steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Withanolide A is inherently de novo biosynthesized in roots of the medicinal plant Ashwagandha (Withania somnifera) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antibacterial oxygenated this compound-type steroids produced by the marine sponge-derived fungus Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chemical Review of Gorgostane-Type Steroids Isolated from Marine Organisms and Their 13C-NMR Spectroscopic Data Characteristics [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Item - Steroids of lichen and their diagenetic derivatives - J-STAGE Data - Figshare [jstagedata.jst.go.jp]

- 18. Ergosterol Content in Various Fungal Species and Biocontaminated Building Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Separation of 25R/S-ergostane triterpenoids in the medicinal mushroom Antrodia camphorata using analytical supercritical-fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Four new this compound-type steroids from Lasiodiplodia pseudotheobromae [agris.fao.org]

Ergostane Derivatives: A Technical Guide to Their Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Ergostane derivatives, a class of C28 steroidal compounds, have emerged as a significant area of interest in oncology research. Primarily found in medicinal mushrooms, plants of the Solanaceae family (such as Withania somnifera and Physalis species), and some marine organisms, these natural products have demonstrated potent cytotoxic and antiproliferative activities against a wide spectrum of cancer cell lines. This technical guide provides an in-depth overview of the anticancer properties of key this compound derivatives, including withanolides and physalins, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Overview of Anticancer this compound Derivatives

This compound-type steroids are characterized by a four-ring steroidal nucleus and a side chain at C-17. Modifications to this basic structure give rise to a diverse array of compounds with a broad range of biological activities. Among these, withanolides and physalins have been extensively studied for their anticancer potential. These compounds have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways crucial for cancer cell survival and proliferation.[1]

Quantitative Assessment of Anticancer Activity

The cytotoxic and antiproliferative effects of this compound derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize the IC50 values for some of the most studied this compound derivatives.

Table 1: Cytotoxicity of Withanolides against Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Withaferin A | MDA-MB-231 | Breast Cancer | 5 | [2] |

| Withanolide D | HCT-116 | Colon Cancer | 0.18 - 7.43 | [3] |

| Withanolide E | MDA-MB-231 | Breast Cancer | 0.97 | [4] |

| Withanolide E | MCF-7 | Breast Cancer | 4.03 | [4] |

| Withanolide C | HepG2 | Liver Cancer | 0.13 | [4] |

| Withanolide C | Hep3B | Liver Cancer | 0.11 | [4] |

| Withanolide C | A549 | Lung Cancer | 1.24 | [4] |

| Withanolide C | MDA-MB-231 | Breast Cancer | 0.52 | [4] |

| Withanolide C | MCF-7 | Breast Cancer | 1.53 | [4] |

| Viscosalactone B | Various | Various | 0.32 - 0.47 µg/mL | [5] |

Table 2: Cytotoxicity of Physalins against Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cancer Type | IC50 | Reference |

| Physalin B | CORL23 | Large Cell Lung Carcinoma | 0.4 - 1.92 µM | [6] |

| Physalin F | CORL23 | Large Cell Lung Carcinoma | 0.4 - 1.92 µM | [6] |

| Physalin B | MCF-7 | Breast Cancer | 0.4 - 1.92 µM | [6] |

| Physalin F | MCF-7 | Breast Cancer | 0.4 - 1.92 µM | [6] |

| Physalin B | Various | Various | 0.58 - 15.18 µg/mL | [7] |

| Physalin D | Various | Various | 0.28 - 2.43 µg/mL | [7][8] |

| Physalin A | C42B | Prostate Cancer | 53.8 µM (24h), 13.5 µM (48h), 9.6 µM (72h) | [9] |

| Physalin B | C42B | Prostate Cancer | >100 µM (24h), 46.2 µM (48h), 21.5 µM (72h) | [9] |

| Physalin A | CWR22Rv1 | Prostate Cancer | 81.5 µM (24h), 18.2 µM (48h), 14.2 µM (72h) | [9] |

| Physalin B | CWR22Rv1 | Prostate Cancer | >100 µM (24h), 62.7 µM (48h), 35.1 µM (72h) | [9] |

Table 3: Cytotoxicity of this compound Derivatives from Fungi

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Ergosterol Peroxide | HeLa | Cervical Cancer | 0.80 | [10] |

| Ergosterol Peroxide | MCF-7 | Breast Cancer | 20.46 | [10] |

| Ergosterol Peroxide | HepG2 | Liver Cancer | 13.27 | [10] |

| Ergosterol Peroxide | 786-0 | Renal Cell Carcinoma | ~30 | [11] |

| This compound Derivative from G. lingzhi | A549 | Lung Cancer | 5.15 - 8.57 µg/mL | [12] |

| This compound Derivative from G. lingzhi | MCF-7 | Breast Cancer | 5.15 - 8.57 µg/mL | [12] |

Experimental Protocols

This section details the standard methodologies employed to evaluate the anticancer activity of this compound derivatives.

Isolation and Structure Elucidation

The isolation of this compound derivatives from their natural sources typically involves the following steps:

-

Extraction: The dried and powdered plant material (e.g., leaves, roots) or fungal fruiting bodies are extracted with organic solvents such as methanol (B129727) or ethanol (B145695).[13][14] The resulting crude extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.[15]

-

Chromatographic Purification: Each fraction is then subjected to a series of chromatographic techniques to isolate the pure compounds. These techniques include:

-

Column Chromatography: Using silica (B1680970) gel or Sephadex LH-20.[16]

-

High-Performance Liquid Chromatography (HPLC): Often used for final purification.[17]

-

-

Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods:

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the this compound derivative at its IC50 concentration for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis

Flow cytometry is used to determine the effect of the compound on the cell cycle distribution.

-

Cell Treatment and Harvesting: Cells are treated with the this compound derivative, harvested, and washed with PBS.

-

Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell signaling pathways.

-

Protein Extraction: Cells are treated with the this compound derivative, and total protein is extracted using a lysis buffer.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., caspases, Bcl-2 family proteins, STAT3, Akt).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Antitumor Activity (Xenograft Model)

Animal models are used to evaluate the in vivo efficacy of the compounds.

-

Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Compound Administration: The mice are then treated with the this compound derivative (e.g., via intraperitoneal injection or oral gavage) for a specified duration.

-

Tumor Measurement: Tumor volume and body weight are measured regularly.

-

Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, Western blotting).

Mechanisms of Action: Key Signaling Pathways

This compound derivatives exert their anticancer effects by modulating several critical signaling pathways that are often dysregulated in cancer.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell proliferation, survival, and angiogenesis.[18] Several this compound derivatives, including physalin A and ergone, have been shown to inhibit the STAT3 signaling pathway.[19][20] Inhibition of STAT3 by these compounds leads to the downregulation of its target genes, such as those encoding for anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) and cell cycle regulators (e.g., cyclin D1), thereby inducing apoptosis and cell cycle arrest.[19]

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival.[21] Its aberrant activation is a common feature in many cancers. Some withanolides have been reported to inhibit this pathway, leading to the suppression of cancer cell growth and induction of apoptosis.[22][23] By inhibiting key components of this pathway, such as Akt phosphorylation, these compounds can effectively block downstream signaling events that are essential for cancer cell survival.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis, and its dysregulation is strongly associated with the development of various cancers, particularly colorectal cancer.[24] Some withanolides, such as withanolide-D, have been shown to inhibit the Wnt/β-catenin pathway by promoting the degradation of β-catenin.[25] This leads to a reduction in the transcription of Wnt target genes, such as c-Myc and cyclin D1, which are involved in cell proliferation and survival.

Conclusion and Future Directions

This compound derivatives represent a promising class of natural products with significant potential for the development of novel anticancer therapies. Their diverse chemical structures and multiple mechanisms of action, including the modulation of key signaling pathways, make them attractive candidates for further investigation. Future research should focus on the synthesis of novel derivatives with improved efficacy and selectivity, a deeper understanding of their molecular targets, and comprehensive preclinical and clinical evaluation to translate these promising findings into effective cancer treatments. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of cancer drug discovery from natural sources.

References

- 1. Anticancer Effects of Withanolides: In Silico Prediction of Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Withanolides-Induced Breast Cancer Cell Death Is Correlated with Their Ability to Inhibit Heat Protein 90 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Withanolide C Inhibits Proliferation of Breast Cancer Cells via Oxidative Stress-Mediated Apoptosis and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In-vitro and in-vivo antitumour activity of physalins B and D from Physalis angulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Anticancer Action and Mechanism of Ergosterol Peroxide from Paecilomyces cicadae Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. New this compound and Lanostane from Antrodia Camphorata | Semantic Scholar [semanticscholar.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Structure and Biological Activity of this compound-Type Steroids from Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

The Anti-inflammatory Potential of Ergostane Compounds: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The ergostane scaffold, a C28 steroidal skeleton, is the backbone for a diverse class of natural compounds exhibiting a wide array of biological activities. Found predominantly in fungi, but also in plants and marine organisms, this compound derivatives have emerged as promising candidates for the development of novel anti-inflammatory therapeutics. This technical guide provides an in-depth overview of the anti-inflammatory properties of various this compound compounds, detailing their mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Introduction to this compound Compounds and Inflammation

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Key mediators of the inflammatory cascade include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce nitric oxide (NO) and prostaglandins, respectively.

This compound compounds have demonstrated significant potential in modulating these inflammatory pathways. Their mechanisms of action often involve the inhibition of key signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway, but also Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.

Key this compound Compounds with Anti-inflammatory Activity

A growing body of research has identified numerous this compound derivatives with potent anti-inflammatory effects. This section highlights some of the most well-studied examples.

-

Ergosterol (B1671047): A primary sterol in fungi, ergosterol has been shown to inhibit the production of TNF-α and the expression of COX-2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1] It has also demonstrated in vivo efficacy, reducing pro-inflammatory cytokines in a mouse model of chronic obstructive pulmonary disease (COPD) by potentially interfering with the JAK3/STAT3/NF-κB pathway.[2]

-

Ergosterol Peroxide: This naturally occurring endoperoxide derivative of ergosterol exhibits significant anti-inflammatory properties. Studies have shown it suppresses LPS-induced TNF-α secretion and IL-1α/β expression.[3] Its mechanism involves the inhibition of NF-κB and C/EBPβ transcriptional activity, as well as the phosphorylation of p38 MAPK.[3]

-

Withanolides (e.g., Withaferin A): These C28 steroidal lactones with an this compound skeleton are characteristic of plants in the Solanaceae family. Withaferin A is a potent inhibitor of the NF-κB signaling pathway. It has been shown to directly target a cysteine residue in the IκB kinase β (IKKβ) subunit, thereby preventing the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[4][5][6] This action blocks the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.

-

Physalins (e.g., Physalin A, B, and E): Another class of seco-steroids with a modified this compound-type structure, physalins have demonstrated broad anti-inflammatory activities. They are known to suppress the production of NO, PGE2, TNF-α, IL-6, and IL-1β.[7][8][9] The primary mechanism of action for many physalins is the inhibition of the NF-κB pathway by preventing the degradation of IκBα and the nuclear translocation of the p65 subunit.[8][10]

-

Cerevisterol (B30100): A fungal metabolite of ergosterol, cerevisterol has been shown to alleviate inflammation by suppressing the production of NO and PGE2 through the downregulation of iNOS and COX-2 expression.[1][7][11] Its mechanism involves the inhibition of the MAPK/NF-κB/AP-1 signaling cascades and the activation of the Nrf2/HO-1 pathway.[7][11]

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the in vitro inhibitory activities of various this compound compounds against key inflammatory mediators. The data is primarily derived from studies using LPS-stimulated murine macrophage cell lines (e.g., RAW 264.7) and other relevant models.

Table 1: Inhibition of Nitric Oxide (NO) Production

| Compound | Cell Line | IC50 (µM) | Reference(s) |

| Ergosterol Glucopyranoside | RAW 264.7 | 14.3 | [12] |

| Ergosterol | RAW 264.7 | 16.6 | [12] |

| Stellasterol | RAW 264.7 | 15.1 | [12] |

| 23R-hydroxy-(20Z,24R)-ergosta-4,6,8(14),20(22)-tetraen-3-one | BV-2 | 2.8 | [13] |

| Nigbisabolane A | BV-2 | 2.7 | [13] |

| Ergosta-4,6,8(14),22-tetraen-3-one | RAW 264.7 | 29.7 | [12] |

| Ergosta-7,24(28)-dien-3-ol | RAW 264.7 | 15.1 | [12] |

| 5,8-epidioxyergosta-6,22-dien-3-ol | RAW 264.7 | 18.4 | [12] |

| 25R-antcin A | RAW 264.7 | 19.61 | [14] |

| Versisponic acid D | RAW 264.7 | 17.16 | [14] |

Table 2: Inhibition of Pro-inflammatory Cytokines and Enzymes

| Compound | Target | Cell Line | IC50 (µM) | Reference(s) |

| Polyporoid A | TPA-induced inflammation (in vivo) | - | 0.117 (ID50) | [15] |

| Polyporoid B | TPA-induced inflammation (in vivo) | - | 0.235 (ID50) | [15] |

| Polyporoid C | TPA-induced inflammation (in vivo) | - | 0.682 (ID50) | [15] |

| Withaferin A | COX-2 | RAW 264.7 | - (Inhibition) | [4] |

| Physalin A | TNF-α | RAW 264.7 | - (Inhibition) | [9] |

| Physalin E | TNF-α, IL-6 | RAW 264.7 | - (Inhibition) | [10] |

| Cerevisterol | TNF-α, IL-6, IL-1β | RAW 264.7 | - (Inhibition) | [1][7][11] |

| Costunolide | TNF-α | - | 2.05 | [16] |

| Dehydrocostus lactone | TNF-α | - | 2.06 | [16] |

| 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide | COX-2 | - | 0.29 | [17] |

Signaling Pathways Targeted by this compound Compounds

This compound compounds exert their anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many this compound compounds, particularly withanolides and physalins, inhibit this pathway by preventing IκBα degradation. Withaferin A has been shown to directly interact with and inhibit IKKβ.[4][5][6]

MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including p38, JNK, and ERK, plays a critical role in transducing extracellular signals to cellular responses, including inflammation. LPS stimulation activates these kinases, which in turn can activate transcription factors like AP-1, leading to the expression of pro-inflammatory genes. Ergosterol peroxide and cerevisterol have been shown to inhibit the phosphorylation of p38 MAPK, while other this compound derivatives may also modulate JNK and ERK signaling.[3][7][11]

JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for signaling initiated by a wide range of cytokines. Cytokine binding to its receptor leads to the activation of associated Janus kinases (JAKs), which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene expression. Ergosterol has been implicated in the inhibition of the JAK3/STAT3 pathway in a model of COPD.[2]

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments commonly used to assess the anti-inflammatory properties of this compound compounds.

In Vitro Anti-inflammatory Assays

-

Cell Line: Murine macrophage cell line RAW 264.7 is predominantly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Experimental Setup: Cells are seeded in 96-well or 24-well plates at a density of approximately 1 x 10^5 to 5 x 10^5 cells/mL. After adherence (usually 24 hours), cells are pre-treated with various concentrations of the test this compound compound for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 0.1-1 µg/mL for a further 18-24 hours.

-

Principle: The Griess assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

-

Procedure:

-

Collect 50-100 µL of cell culture supernatant from each well of the treated plate.

-

Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each supernatant sample in a new 96-well plate.

-

Incubate the plate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540-550 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Procedure (Sandwich ELISA):

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the plate and add a chromogenic substrate (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., H2SO4).

-

Measure the absorbance at 450 nm.

-

Calculate cytokine concentrations from the standard curve.

-

-

Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways (e.g., p-IκBα, IκBα, p-p65, p65, p-p38, p38).

-

Procedure:

-

Lyse the treated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

-

Principle: This is a widely used model of acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling).

-

Animal Model: Typically, Wistar or Sprague-Dawley rats or ICR mice are used.

-

Procedure:

-

Administer the test this compound compound orally or intraperitoneally to the animals. A control group receives the vehicle.

-

After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.

-

Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculate the percentage of edema inhibition for the treated groups compared to the control group.

-

At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for histological analysis or measurement of inflammatory markers.

-

Conclusion and Future Directions

This compound compounds represent a rich and diverse source of potential anti-inflammatory agents. Their ability to modulate key signaling pathways, particularly the NF-κB pathway, underscores their therapeutic potential. The data summarized in this guide highlight the potent in vitro and in vivo activities of several this compound derivatives.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to identify key structural features responsible for anti-inflammatory activity and to optimize potency and selectivity.

-

Elucidation of Molecular Targets: Identifying the direct binding partners of this compound compounds within the inflammatory signaling cascades to better understand their precise mechanisms of action.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity of promising this compound leads to assess their drug-like properties.

-

Clinical Evaluation: Progression of the most promising candidates into clinical trials to evaluate their safety and efficacy in human inflammatory diseases.

This technical guide serves as a foundational resource for researchers interested in exploring the anti-inflammatory potential of this compound compounds. The provided data and protocols offer a starting point for the design and execution of further investigations into this exciting class of natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of Ergosterol on COPD in Mice via JAK3/STAT3/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ergosterol peroxide exhibits antiviral and immunomodulatory abilities against porcine deltacoronavirus (PDCoV) via suppression of NF-κB and p38/MAPK signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Withaferin A inhibits NF-kappaB activation by targeting cysteine 179 in IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cerevisterol Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physalin A attenuates inflammation through down-regulating c-Jun NH2 kinase phosphorylation/Activator Protein 1 activation and up-regulating the antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Withaferin A disrupts ubiquitin-based NEMO reorganization induced by canonical NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cerevisterol Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade [mdpi.com]

- 12. Structure and Biological Activity of this compound-Type Steroids from Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. New anti-inflammatory this compound-type ecdysteroids from the sclerotium of Polyporus umbellatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of TNF-α-Induced Inflammation by Sesquiterpene Lactones from Saussurea lappa and Semi-Synthetic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanisms of Action of Cytotoxic Ergostane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the cytotoxic effects of ergostane derivatives, a class of fungal-derived steroids showing significant promise in oncology.[1][2] These compounds exert their anti-cancer activities through a variety of complex and interconnected signaling pathways, primarily leading to the induction of apoptosis, cell cycle arrest, and modulation of other critical cellular processes.[3] This document synthesizes current research to provide a detailed overview of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.

Principal Mechanisms of Cytotoxic Action

This compound derivatives employ a multi-pronged approach to inhibit cancer cell proliferation and survival. The primary mechanisms identified include the induction of programmed cell death (apoptosis), halting the cell division cycle, and influencing other key signaling cascades that govern cell growth and inflammation.

Induction of Apoptosis

A predominant mechanism of action for many cytotoxic this compound derivatives is the induction of apoptosis.[3] Studies on compounds like ergosta-4,6,8(14),22-tetraen-3-one (B108213) (ergone) have shown that they trigger typical apoptotic markers in cancer cells, such as chromatin condensation, nuclear fragmentation, and the exposure of phosphatidylserine (B164497) on the cell surface.[4][5] This process is often caspase-dependent and involves both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4]

Key molecular events in this compound-induced apoptosis include:

-

Activation of Caspases: Treatment with ergone (B1207531) leads to the activation of initiator caspases (-8 and -9) and the executioner caspase-3.[4]

-

Regulation of Bcl-2 Family Proteins: A significant upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2 is commonly observed, shifting the cellular balance towards apoptosis.[4]

-

PARP Cleavage: The activation of caspase-3 results in the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[4]

Cell Cycle Arrest

This compound derivatives have been shown to halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Ergosta-4,6,8(14),22-tetraen-3-one, for instance, induces G2/M phase cell cycle arrest in human hepatocellular carcinoma (HepG2) cells.[4][5] Other derivatives have been found to cause G0/G1 phase arrest.[1] This arrest denies the cell the ability to enter mitosis, ultimately leading to cell death.

Inhibition of Key Pro-Survival Signaling Pathways

Beyond inducing direct cell death, this compound derivatives modulate critical signaling pathways that are often dysregulated in cancer, contributing to tumor growth and metastasis.

-

STAT3 and NF-κB Pathways: Ergosterol (B1671047) peroxide has been shown to inhibit the STAT3 and NF-κB inflammatory pathways.[1][6] These pathways are crucial for tumor cell proliferation, survival, and angiogenesis. The antitumor effect of ergosterol peroxide on ovarian cancer, for example, is attributed to the inhibition of both β-catenin and STAT3 signaling.[1]

-

DNA Topoisomerase IIα: Certain chemically modified this compound derivatives from Antrodia camphorata have exhibited potent cytotoxic activities by acting as inhibitors of DNA topoisomerase IIα, an enzyme essential for DNA replication.[7]

References

- 1. Structure and Biological Activity of this compound-Type Steroids from Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and Biological Activity of this compound-Type Steroids from Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and Biological Activity of this compound-Type Steroids from Fungi: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 4. Ergosta-4,6,8(14),22-tetraen-3-one induces G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Chemical modifications of this compound-type triterpenoids from Antrodia camphorata and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of rearranged ergostane natural products.

An In-Depth Technical Guide on the Biological Activity of Rearranged Ergostane Natural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rearranged this compound natural products are a diverse class of steroids, primarily found in plants of the Solanaceae family and in some fungi.[1][2][3][4][5] These compounds are derived from the this compound skeleton and are characterized by various structural modifications, such as ring cleavage, cyclization, and oxygenation, leading to a wide array of unique chemical structures.[4][5] The most well-studied classes of rearranged ergostanes include withanolides, physalins, and ixocarpalactones.[6][7][8] These natural products have garnered significant attention in the scientific community due to their potent and varied biological activities, including anticancer, anti-inflammatory, immunomodulatory, antimicrobial, and antiparasitic properties.[6][7][9][10][11][12] This technical guide provides a comprehensive overview of the biological activities of these compounds, with a focus on their quantitative effects, the experimental protocols used to determine these activities, and the signaling pathways they modulate.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of various rearranged this compound natural products. The data is presented to facilitate easy comparison of the potency of these compounds across different biological assays and cell lines.

Table 1: Anticancer Activity of Rearranged this compound Natural Products (IC₅₀ Values in µM)

| Compound/Extract | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference(s) |

| Withaferin A | MCF-7 | Breast Cancer | 0.85 | [2] |

| Withaferin A | MDA-MB-231 | Breast Cancer | 1.07 | [2] |

| Withaferin A | Panc-1 | Pancreatic Cancer | 1.0 | |

| Withaferin A | KLE | Endometrial Cancer | 10 | [13] |

| Withanolide D | HeLa | Cervical Cancer | >2 | [2] |

| Withanolide E | Panc-1 | Pancreatic Cancer | 1.5 | [14] |

| 4β-hydroxywithanolide E | Panc-1 | Pancreatic Cancer | 1.2 | [14] |

| 3-Aziridinylwithaferin A | Panc-1 | Pancreatic Cancer | 2.8 | [14] |

| Withaperuvin | Panc-1 | Pancreatic Cancer | >50 | [14] |

| Physalin B | P388 | Mouse Leukemia | 8.00-11 | |

| Physalin F | P388 | Mouse Leukemia | 8.00-11 | [15] |

| Physalin V | C4-2B | Prostate Cancer | 0.24-3.17 | [16] |

| Physalin VI | 22Rv1 | Prostate Cancer | 0.24-3.17 | [16] |

| Ixocarpalactone A | SW480 | Colon Cancer | Not specified | [8] |

| Penicillitone | A549 | Lung Carcinoma | 5.57 | [2] |

| Penicillitone | HepG2 | Liver Cancer | 4.44 | [2] |

| Penicillitone | MCF-7 | Breast Cancer | 5.98 | [2] |

| Withania somnifera methanolic extract | MDA-MB-231 | Breast Cancer | 30 µg/ml | [17] |

| Withania somnifera ethanolic extract | MDA-MB-231 | Breast Cancer | 37 µg/ml | [17] |

Table 2: Anti-inflammatory Activity of Rearranged this compound Natural Products (IC₅₀ Values in µM)

| Compound | Assay | IC₅₀ (µM) | Reference(s) |

| Physalin (unspecified) | NO production in RAW 264.7 macrophages | 2.26 | [18] |

| Physalin V | NO production | 12.83-34.19 | [16] |

| Physalin VI | NO production | 0.32-4.03 | [16] |

| Physalin P | NO production | 0.32-4.03 | [16] |

| Withanolide (from W. coagulans) | NO production in RAW 264.7 macrophages | 1.9-29.0 | [6] |

| Withanolide (from W. coagulans) | TNF-α-induced NF-κB activation | 8.8-11.8 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activity of rearranged this compound natural products.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2]

-

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231, Panc-1)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test compounds (rearranged ergostanes) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

-

Materials:

-

6-well plates

-

Cancer cell lines (e.g., SW480)

-

Complete cell culture medium

-

Test compounds

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with the test compounds at the desired concentrations for a specific duration (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

The populations of viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells are quantified.

-

Signaling Pathways and Mechanisms of Action

Rearranged this compound natural products exert their biological effects by modulating various cellular signaling pathways. This section describes some of the key pathways and provides diagrams created using the DOT language for visualization.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[7][9][10][19] Many rearranged ergostanes, particularly physalins and withanolides, have been shown to inhibit the NF-κB pathway, contributing to their anti-inflammatory and anticancer activities.[6][20][21] They typically act by preventing the phosphorylation and subsequent degradation of IκB proteins, which in turn blocks the translocation of the NF-κB p65 subunit to the nucleus.[6][9][20][22]

Caption: Inhibition of the NF-κB signaling pathway by rearranged ergostanes.

JAK/STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade involved in immunity, cell proliferation, and differentiation.[1][12] Dysregulation of the JAK/STAT pathway is implicated in various cancers and autoimmune diseases. Some withanolides have been shown to suppress the JAK/STAT pathway, contributing to their anticancer effects.

Caption: Inhibition of the JAK/STAT signaling pathway by withanolides.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening natural products for anticancer activity.

Caption: A typical workflow for anticancer drug screening of natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Steroidal Lactones from Withania somnifera, an Ancient Plant for Novel Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 8. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 13. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-Activity Relationship (SAR) of Withanolides to Inhibit Hsp90 for Its Activity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Physalins V-IX, 16,24-cyclo-13,14-seco withanolides from Physalis angulata and their antiproliferative and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation and Comparison of the In Vitro Cytotoxic Activity of Withania somnifera Methanolic and Ethanolic Extracts against MDA-MB-231 and Vero Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Physalins and neophysalins from the calyx of Physalis alkekengi: Structures and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]

The Vast Chemical Landscape of Ergostane Steroids: A Technical Guide for Researchers

An in-depth exploration of the structural diversity, biological activities, and experimental evaluation of ergostane steroids for researchers, scientists, and drug development professionals.

This compound steroids, a class of C28 steroidal compounds, represent a significant and chemically diverse family of natural products. Primarily biosynthesized by fungi, these molecules have garnered substantial attention within the scientific community for their wide array of potent biological activities. This technical guide provides a comprehensive overview of the chemical diversity of this compound steroids, their biological significance, detailed experimental protocols for their study, and the key signaling pathways they modulate.

Chemical Diversity of this compound Steroids

The structural backbone of this compound steroids is the cyclopentanoperhydrophenanthrene ring system, but it is the extensive modifications to this core and its side chain that give rise to their remarkable chemical diversity. These modifications include variations in oxidation state, the introduction of various functional groups, and even rearrangements of the steroid nucleus. This compound-type steroids are broadly categorized into several classes based on their structural features.[1][2]

-

Sterols: This is the most fundamental class, with ergosterol (B1671047) being the archetypal example and a key component of fungal cell membranes.[1] Derivatives often involve esterification or glycosylation of the 3β-hydroxyl group.[3]

-

Endoperoxides: Characterized by a peroxide bridge, typically between C-5 and C-8, ergosterol peroxide is a well-studied example with significant cytotoxic properties.[1]

-

Epoxides: The presence of an oxirane ring, commonly at the 5α,6α positions, is a defining feature of this class. The epoxide group is often associated with the cytotoxic activity of these compounds.[1]

-

Polyols: These are this compound steroids with multiple hydroxyl groups, leading to a wide range of polarities and biological activities.[1]

-

Hydroxyketones and Ketones: The presence of one or more carbonyl and hydroxyl groups contributes to the diversity and bioactivity of these steroids.[1]

-

Seco- and Abeo-Ergostanes: These fascinating subclasses feature cleaved (seco) or rearranged (abeo) steroidal skeletons, leading to unique three-dimensional structures and often novel biological activities.[4]

Biological Activities and Quantitative Data

This compound steroids exhibit a broad spectrum of pharmacological effects, with anticancer and anti-inflammatory activities being the most extensively investigated. The tables below summarize the quantitative data for the biological activities of representative this compound steroids.

Cytotoxic Activity of this compound Steroids

The cytotoxicity of various this compound steroids against a range of cancer cell lines has been well-documented. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting cell growth.

| Compound Name | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| Ergosterol | HepG2 | Liver | 40 µM/mL | [5] |

| Ergosterol Peroxide | MCF-7 | Breast | 1.18 - 151 | [3][6] |

| Ergosterol Peroxide | T47D | Breast | 5.8 | |

| Ergosterol Peroxide | HepG2 | Liver | <10 | [7] |

| Ergosterol Peroxide Derivative (EP-B2) | HepG2 | Liver | 7.82 | [8] |

| Ganoderic Acid A | HepG2 | Liver | 187.6 (24h) | [9] |

| Ganoderic Acid A | SMMC7721 | Liver | 158.9 (24h) | [9] |

| Ganoderic Acid (from G. lingzhi) | A549 | Lung | 5.15 - 8.57 µg/mL | [10][11] |

| Ganoderic Acid (from G. lingzhi) | MCF-7 | Breast | 5.15 - 8.57 µg/mL | [10][11] |

| Sterenoid E | HL-60 | Leukemia | 4.7 | [12] |

| Sterenoid E | SMMC-7721 | Liver | 7.6 | [12] |

| New this compound Steroid from E. altotibetica | HeLa | Cervical | 1.9 - 9.2 µg/mL | [13] |

| New this compound Steroid from E. altotibetica | HepG2 | Liver | 1.9 - 9.2 µg/mL | [13] |

Anti-inflammatory Activity of this compound Steroids

Several this compound steroids have demonstrated potent anti-inflammatory effects, often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).

| Compound Name | Assay | Cell Line | IC₅₀ (µM) | Reference(s) |

| Ergosterol Glucopyranosyl Derivative | NO Production Inhibition | RAW 264.7 | 14.3 | [3][6] |

| Ergosta-4,6,8(14),22-tetraen-3-one | NO Production Inhibition | RAW 264.7 | 29.7 | [14] |

| Ergosta-7,24(28)-dien-3-ol | NO Production Inhibition | RAW 264.7 | 15.1 | [14] |

| 5,8-Epidioxyergosta-6,22-dien-3-ol | NO Production Inhibition | RAW 264.7 | 18.4 | [14] |

| Childinasterone A | NO Production Inhibition | 21.2 | [3] | |

| Eringiacetal B | NO Production Inhibition | 13.0 | [3] | |

| 9,11-Secothis compound from P. eryngii | NO Production Inhibition | Similar to L-NMMA | [3] | |

| Ergosterdiacid A | NO Production Inhibition | 4.5 | [3][6] | |

| Polyporoids A-C | TPA-induced inflammation (in vivo) | ID₅₀: 0.117-0.682 µM/ear | [15] |

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound steroids.

Isolation and Purification of this compound Steroids from Fungal Material

This protocol outlines a general procedure for the extraction and purification of this compound steroids, with specific details for ganoderic acids as an example.[16][17][18]

1. Preparation of Fungal Material:

- Dry the fungal fruiting bodies (e.g., Ganoderma lucidum) at a temperature not exceeding 60°C.

- Grind the dried material into a fine powder (40-60 mesh) to increase the surface area for extraction.

2. Solvent Extraction:

- Maceration or Soxhlet Extraction: Suspend the powdered fungal material in 95% ethanol (B145695) (1:10 to 1:20 w/v).

- For maceration, allow the mixture to stand at room temperature for 24-48 hours with occasional agitation.

- For Soxhlet extraction, reflux the mixture for several hours.

- Ultrasound-Assisted Extraction (UAE): Suspend the powder in 80% ethanol and sonicate in an ultrasonic bath for 30-60 minutes. This method enhances extraction efficiency.

- Filter the extract and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

3. Fractionation by Solvent-Solvent Partitioning:

- Resuspend the crude extract in water.

- Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. Triterpenoid-enriched fractions are typically found in the less polar partitions.

4. Chromatographic Purification:

- Silica (B1680970) Gel Column Chromatography: Apply the enriched fraction to a silica gel column. Elute with a gradient of n-hexane/ethyl acetate or chloroform/methanol (B129727), gradually increasing the polarity. Monitor fractions using Thin Layer Chromatography (TLC).

- Sephadex LH-20 Column Chromatography: Further purify the fractions containing the target compounds using a Sephadex LH-20 column with methanol as the eluent.

- Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain high-purity compounds, use a reversed-phase C18 column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, often with a small percentage of acid (e.g., 0.1% formic acid or acetic acid).

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound steroids.[13][19]

1. Sample Preparation:

- Dissolve 5-10 mg of the purified steroid in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆).

- Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

- Acquire a suite of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- 1D NMR:

- ¹H NMR: Provides information on the number, chemical environment, and coupling of protons.

- ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): Reveal the number and type of carbon atoms (CH₃, CH₂, CH, C).

- 2D NMR:

- COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

- HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded protons and carbons.

- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for connecting different fragments of the molecule.

- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is essential for determining the stereochemistry.

3. Data Analysis and Structure Determination:

- Integrate and analyze the ¹H and ¹³C NMR spectra to determine the chemical shifts and multiplicities of all signals.

- Use the 2D NMR data to piece together the carbon skeleton and assign the positions of functional groups.

- Utilize NOESY/ROESY data to establish the relative stereochemistry of the molecule.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][19]

1. Cell Seeding:

- Seed cancer cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

- Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

2. Compound Treatment:

- Prepare serial dilutions of the this compound steroid in culture medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

- Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound.

- Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Formazan (B1609692) Solubilization:

- Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

- Incubate for 2-4 hours at 37°C.

- Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

4. Absorbance Measurement and Data Analysis:

- Measure the absorbance at a wavelength of 570 nm using a microplate reader.

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the results as a dose-response curve to determine the IC₅₀ value.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[14]

1. Cell Culture and Stimulation:

- Culture RAW 264.7 macrophage cells in a 96-well plate.

- Pre-treat the cells with various concentrations of the this compound steroid for 1-2 hours.

- Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (cells only), a positive control (LPS-stimulated cells), and a vehicle control.

2. Measurement of Nitrite (B80452) Concentration:

- After 24 hours of incubation, collect the cell culture supernatant.

- Determine the nitrite concentration in the supernatant using the Griess reagent system. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

- Measure the absorbance at 540 nm.

3. Data Analysis:

- Calculate the percentage of NO production inhibition for each concentration of the test compound compared to the LPS-stimulated control.

- Determine the IC₅₀ value from the dose-response curve.

Key Signaling Pathways and Experimental Workflows